methyl 3-(dimethylamino)-3-oxo-propanoate

CAS No.: 26387-74-6

Cat. No.: VC11994046

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26387-74-6 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | methyl 3-(dimethylamino)-3-oxopropanoate |

| Standard InChI | InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3 |

| Standard InChI Key | GSROVVPYJBMJMI-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CC(=O)OC |

| Canonical SMILES | CN(C)C(=O)CC(=O)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

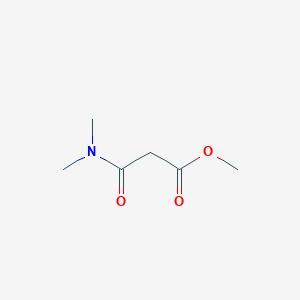

Methyl 3-(dimethylamino)-3-oxo-propanoate belongs to the class of β-keto esters, distinguished by the presence of a ketone group at the β-position relative to the ester functionality. Its IUPAC name, methyl 3-(dimethylamino)-3-oxopropanoate, reflects the substitution pattern: a dimethylamino group (-N(CH₃)₂) and a ketone (-C=O) occupy the third carbon of the propanoate chain. The molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol .

Structural Analysis

The compound’s structure can be represented as:

This arrangement confers unique reactivity:

-

The β-keto group facilitates enolization, enabling participation in conjugate additions.

-

The dimethylamino group modulates electron density, influencing nucleophilic and electrophilic sites.

Synthesis and Industrial Production

Industrial Scalability

Industrial production likely employs continuous-flow reactors to enhance yield and purity. Advanced catalytic systems, such as immobilized lipases or acid resins, could optimize esterification steps while minimizing byproducts .

Applications in Organic Synthesis

Enolate Formation

The β-keto ester moiety enables facile deprotonation using bases like lithium diisopropylamide (LDA), generating enolates for aldol reactions or Michael additions. For example:

This reactivity is pivotal in constructing polyketide frameworks and heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume